molecular formula C18H22N2O3S B3982874 N-(2,5-dimethylphenyl)-2-(N-methylsulfonylanilino)propanamide

N-(2,5-dimethylphenyl)-2-(N-methylsulfonylanilino)propanamide

Cat. No.: B3982874
M. Wt: 346.4 g/mol
InChI Key: UYWZWCRWTKJZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-(N-methylsulfonylanilino)propanamide is a synthetic organic compound It is characterized by the presence of a propanamide backbone with substituted phenyl and anilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(N-methylsulfonylanilino)propanamide typically involves the following steps:

    Formation of the Propanamide Backbone: This can be achieved through the reaction of a suitable amine with a propanoic acid derivative under appropriate conditions.

    Substitution Reactions:

    Final Assembly: The final compound is assembled through a series of condensation reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(N-methylsulfonylanilino)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that makes it useful in biochemical research.

    Medicine: It could be investigated for potential therapeutic effects.

    Industry: It might be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(N-methylsulfonylanilino)propanamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating their activity.

    Pathway Modulation: It might influence biochemical pathways by altering the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-2-(N-methylsulfonylanilino)acetamide
  • N-(2,5-dimethylphenyl)-2-(N-methylsulfonylanilino)butanamide

Uniqueness

N-(2,5-dimethylphenyl)-2-(N-methylsulfonylanilino)propanamide is unique due to its specific substitution pattern and the presence of both methylsulfonyl and anilino groups. This combination of features may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13-10-11-14(2)17(12-13)19-18(21)15(3)20(24(4,22)23)16-8-6-5-7-9-16/h5-12,15H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWZWCRWTKJZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethylphenyl)-2-(N-methylsulfonylanilino)propanamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethylphenyl)-2-(N-methylsulfonylanilino)propanamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-dimethylphenyl)-2-(N-methylsulfonylanilino)propanamide
Reactant of Route 4
Reactant of Route 4
N-(2,5-dimethylphenyl)-2-(N-methylsulfonylanilino)propanamide
Reactant of Route 5
Reactant of Route 5
N-(2,5-dimethylphenyl)-2-(N-methylsulfonylanilino)propanamide
Reactant of Route 6
Reactant of Route 6
N-(2,5-dimethylphenyl)-2-(N-methylsulfonylanilino)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.